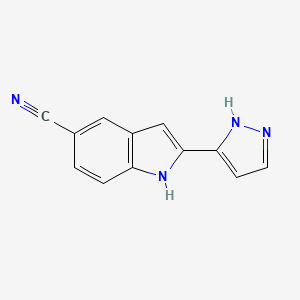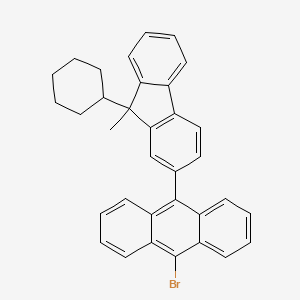
5-Decynedial, 2,9-bis(methylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Decynedial, 2,9-bis(methylene)-: is a chemical compound characterized by the presence of two methylene groups and a decyne backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Decynedial, 2,9-bis(methylene)- typically involves the use of specific reagents and catalysts to achieve the desired structure. One common method includes the cross-cyclomagnesiation of 2-(7,8-nonadien-1-yloxy)tetrahydropyran and 1,2-heptadiene with ethylmagnesium bromide (EtMgBr) catalyzed by Cp2TiCl2. The reaction conditions are as follows: 1:2:EtMgBr:Mg:[Ti] = 10:12:40:30:1, in diethyl ether (Et2O), for 6 hours at 20-22°C .
Industrial Production Methods: While specific industrial production methods for 5-Decynedial, 2,9-bis(methylene)- are not widely documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, scaling up the process, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Decynedial, 2,9-bis(methylene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methylene groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Decynedial, 2,9-bis(methylene)- is used in organic synthesis as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology: In biological research, this compound can be used to study the effects of specific structural motifs on biological activity. It may also serve as a precursor for biologically active molecules.
Medicine: Potential applications in medicine include the development of new pharmaceuticals or therapeutic agents. The compound’s reactivity and structural features make it a candidate for drug discovery and development.
Industry: In industrial applications, 5-Decynedial, 2,9-bis(methylene)- can be used in the production of specialty chemicals, materials science, and nanotechnology. Its unique properties may contribute to the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 5-Decynedial, 2,9-bis(methylene)- involves its interaction with molecular targets through its reactive methylene groups and decyne backbone. These interactions can lead to various chemical transformations, depending on the specific context and conditions. The compound may act as a nucleophile or electrophile, participating in different pathways to exert its effects.
Vergleich Mit ähnlichen Verbindungen
2,2′-(Iminobis(methylene))bis(benzimidazolium) bis(p-toluenesulfonate): This compound shares the bis(methylene) motif but differs in its overall structure and applications.
9,10-Anthracenediyl-bis(methylene)dimalonic acid: Another compound with bis(methylene) groups, used in different contexts such as photodynamic applications.
Uniqueness: 5-Decynedial, 2,9-bis(methylene)- is unique due to its decyne backbone and the specific positioning of the methylene groups
Eigenschaften
CAS-Nummer |
832688-89-8 |
|---|---|
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
2,9-dimethylidenedec-5-ynedial |
InChI |
InChI=1S/C12H14O2/c1-11(9-13)7-5-3-4-6-8-12(2)10-14/h9-10H,1-2,5-8H2 |
InChI-Schlüssel |
ARGDAVAJLLIXFM-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CCC#CCCC(=C)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


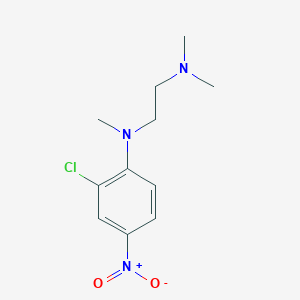
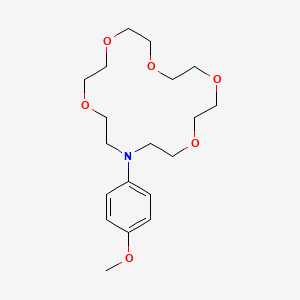
![4H-Cyclopenta[b]thiophene-5-ol, 6-amino-5,6-dihydro-, (5R,6R)-](/img/structure/B14209352.png)
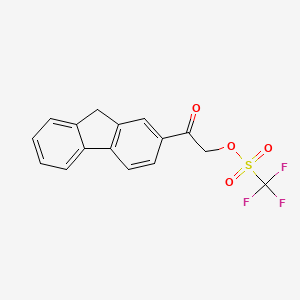
![Methyl 4-[(4-methoxyphenyl)sulfanyl]benzoate](/img/structure/B14209362.png)
![1,2-Bis[4-(chloromethyl)phenyl]hydrazine](/img/structure/B14209365.png)
![N-(2,6-Dimethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14209367.png)
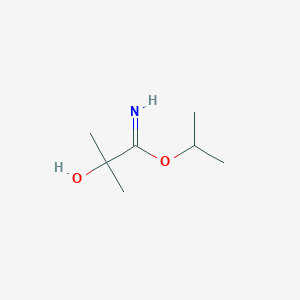
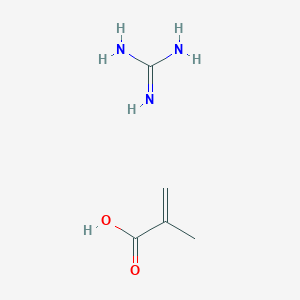
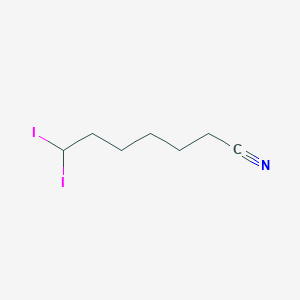
![N-[3-(Dihexylamino)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-YL)acetamide](/img/structure/B14209391.png)
